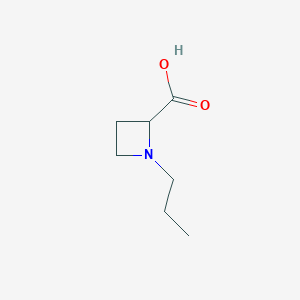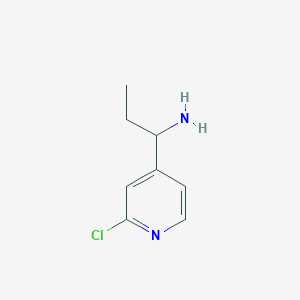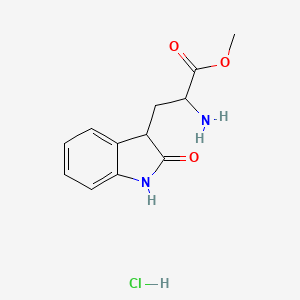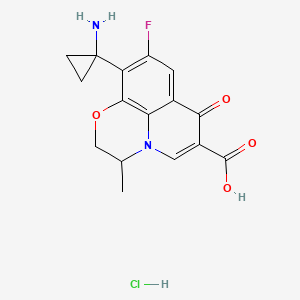![molecular formula C15H18N2O B12275506 2-{6-[Benzyl(methyl)amino]pyridin-3-yl}ethan-1-ol](/img/structure/B12275506.png)
2-{6-[Benzyl(methyl)amino]pyridin-3-yl}ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(6-(Benzyl(méthyl)amino)pyridin-3-yl)éthan-1-ol est un composé chimique appartenant à la classe des dérivés de la pyridine. Ce composé est caractérisé par la présence d'un groupe benzyle, d'un groupe méthylamino et d'un groupe éthan-1-ol lié à un cycle pyridine.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de 1-(6-(Benzyl(méthyl)amino)pyridin-3-yl)éthan-1-ol implique généralement la réaction de la 6-chloropyridin-3-amine avec la benzylméthylamine en présence d'une base appropriée. La réaction est effectuée sous reflux dans un solvant tel que l'éthanol ou le méthanol. L'intermédiaire résultant est ensuite soumis à une réduction à l'aide d'un agent réducteur comme le borohydrure de sodium pour obtenir le produit final .
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. Le processus serait optimisé pour des rendements et une pureté plus élevés, impliquant souvent des réacteurs à écoulement continu et des systèmes automatisés pour garantir une qualité de production constante .
Analyse Des Réactions Chimiques
Types de réactions
1-(6-(Benzyl(méthyl)amino)pyridin-3-yl)éthan-1-ol subit divers types de réactions chimiques, notamment :
Oxydation : Le groupe hydroxyle peut être oxydé pour former une cétone ou un aldéhyde.
Réduction : Le groupe nitro, s'il est présent, peut être réduit en amine.
Substitution : Le groupe benzyle peut être substitué par d'autres groupes fonctionnels par des réactions de substitution nucléophile.
Réactifs et conditions courants
Oxydation : Des réactifs tels que le permanganate de potassium (KMnO4) ou le trioxyde de chrome (CrO3) sont couramment utilisés.
Réduction : Le borohydrure de sodium (NaBH4) ou l'hydrure de lithium et d'aluminium (LiAlH4) sont des agents réducteurs typiques.
Substitution : Des nucléophiles tels que le méthylate de sodium (NaOMe) ou le tert-butylate de potassium (KOtBu) sont utilisés dans des conditions basiques.
Principaux produits formés
Oxydation : Formation de cétones ou d'aldéhydes.
Réduction : Formation d'amines primaires ou secondaires.
Substitution : Formation de divers dérivés substitués en fonction du nucléophile utilisé.
Applications De Recherche Scientifique
1-(6-(Benzyl(méthyl)amino)pyridin-3-yl)éthan-1-ol a une large gamme d'applications en recherche scientifique :
Chimie : Utilisé comme bloc de construction pour la synthèse de molécules plus complexes.
Biologie : Investigé pour son potentiel en tant que ligand dans les dosages biochimiques.
Médecine : Exploré pour ses propriétés thérapeutiques potentielles, notamment ses activités anti-inflammatoires et anticancéreuses.
Mécanisme d'action
Le mécanisme d'action de 1-(6-(Benzyl(méthyl)amino)pyridin-3-yl)éthan-1-ol implique son interaction avec des cibles moléculaires spécifiques. Il peut agir comme un inhibiteur ou un activateur de certaines enzymes ou de certains récepteurs, modulant les voies biochimiques. Les cibles moléculaires et les voies exactes dépendent de l'application et du contexte d'utilisation spécifiques .
Mécanisme D'action
The mechanism of action of 2-{6-[Benzyl(methyl)amino]pyridin-3-yl}ethan-1-ol involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes or receptors, modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Composés similaires
2-(Diméthylamino)éthan-1-ol : Structure similaire, mais avec un groupe diméthylamino au lieu d'un groupe benzylméthylamino.
2-(Pyridin-2-yl)éthan-1-ol : Il ne possède pas le groupe benzylméthylamino, ce qui le rend moins complexe.
N-Benzyl-N-méthyl-2-pyridinamine : Similaire, mais sans le groupe éthan-1-ol.
Unicité
1-(6-(Benzyl(méthyl)amino)pyridin-3-yl)éthan-1-ol est unique en raison de la combinaison de ses groupes fonctionnels, qui confèrent une réactivité chimique et une activité biologique spécifiques. Cela en fait un composé précieux pour diverses applications de recherche et industrielles .
Propriétés
Formule moléculaire |
C15H18N2O |
|---|---|
Poids moléculaire |
242.32 g/mol |
Nom IUPAC |
2-[6-[benzyl(methyl)amino]pyridin-3-yl]ethanol |
InChI |
InChI=1S/C15H18N2O/c1-17(12-14-5-3-2-4-6-14)15-8-7-13(9-10-18)11-16-15/h2-8,11,18H,9-10,12H2,1H3 |
Clé InChI |
ZWIGTCUOVAZODH-UHFFFAOYSA-N |
SMILES canonique |
CN(CC1=CC=CC=C1)C2=NC=C(C=C2)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(4-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B12275434.png)


![4-methyl-1-{[1-(9H-xanthene-9-carbonyl)azetidin-3-yl]methyl}-1H-pyrazole](/img/structure/B12275468.png)
![2-{10-Oxa-4-azatricyclo[5.2.1.0,2,6]decan-4-yl}ethan-1-amine](/img/structure/B12275469.png)
![8-(2,2,2-Trifluoroethyl)-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B12275482.png)
![2-tert-butyl-1-[1-(1-methanesulfonylpiperidine-4-carbonyl)azetidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B12275484.png)
![1,7,7-trimethyl-N-(prop-2-en-1-yl)bicyclo[2.2.1]heptan-2-amine](/img/structure/B12275486.png)



![2-{4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl}acetonitrile](/img/structure/B12275496.png)

